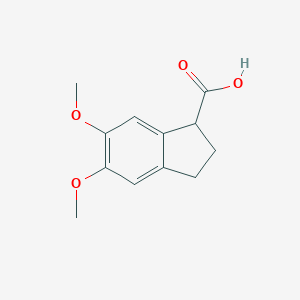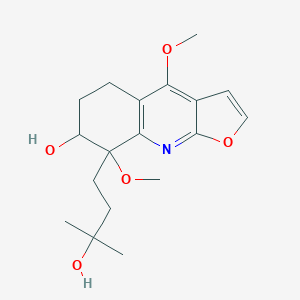
Perforine
Vue d'ensemble
Description
Perforine is a pore-forming protein that plays a crucial role in the immune system. It is primarily produced by cytotoxic T lymphocytes and natural killer cells. This compound facilitates the entry of granzymes into target cells, leading to apoptosis. This protein is essential for immune defense against virus-infected cells and tumor cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perforine is typically synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein yield. After fermentation, the cells are lysed, and this compound is purified through a series of chromatographic steps to achieve high purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions: Perforine undergoes several biochemical reactions, primarily involving its interaction with cell membranes. It forms transient pores in the target cell plasma membrane, allowing the entry of granzymes . This process is calcium-dependent and involves the polymerization of this compound molecules within the membrane .
Common Reagents and Conditions: The formation of this compound pores requires the presence of calcium ions. The optimal conditions for this reaction include physiological pH and temperature, which mimic the conditions within the human body .
Major Products Formed: The primary product of this compound’s action is the formation of pores in the target cell membrane. These pores facilitate the entry of granzymes, leading to the induction of apoptosis in the target cell .
Applications De Recherche Scientifique
Perforine has several important applications in scientific research:
Immunology: this compound is extensively studied for its role in immune defense mechanisms.
Cancer Research: this compound’s ability to induce apoptosis in tumor cells makes it a potential target for cancer immunotherapy.
Infectious Diseases: this compound is essential for controlling viral infections.
Autoimmune Disorders: Understanding this compound’s role in immune regulation can provide insights into autoimmune diseases and lead to new therapeutic approaches.
Mécanisme D'action
Perforine exerts its effects by forming pores in the target cell membrane. Upon recognition of a target cell, cytotoxic T lymphocytes or natural killer cells release this compound stored in their secretory granules. The this compound molecules bind to the target cell membrane in a calcium-dependent manner and polymerize to form transmembrane pores. These pores allow the entry of granzymes, which are serine proteases that induce apoptosis by cleaving specific substrates within the target cell .
Comparaison Avec Des Composés Similaires
Complement Proteins: Perforine shares structural similarities with complement proteins, which also form pores in cell membranes to mediate immune responses.
Uniqueness: this compound is unique in its ability to form transient pores that specifically facilitate the entry of granzymes into target cells. This targeted delivery mechanism is crucial for the precise elimination of virus-infected and tumor cells without causing widespread damage to surrounding tissues .
Propriétés
IUPAC Name |
8-(3-hydroxy-3-methylbutyl)-4,8-dimethoxy-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-17(2,21)8-9-18(23-4)13(20)6-5-11-14(22-3)12-7-10-24-16(12)19-15(11)18/h7,10,13,20-21H,5-6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGNFPUMBJSZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347429 | |
| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313958-49-5 | |
| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


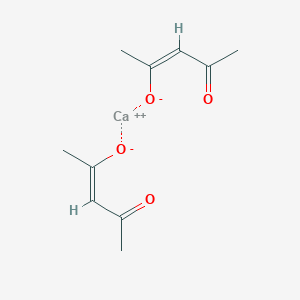

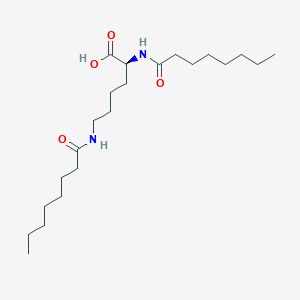
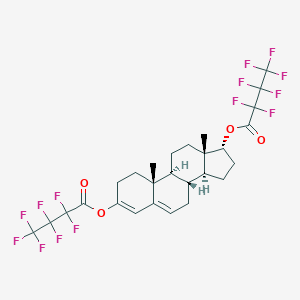
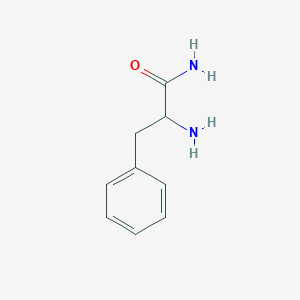

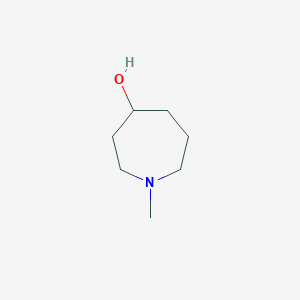
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)


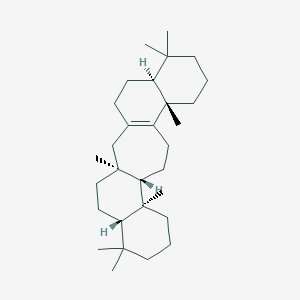
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
